6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol
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Overview
Description
6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a piperidinyl ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol typically involves multiple steps One common approach is to start with the preparation of 4-methoxybenzhydrazide, which is then reacted with appropriate reagents to form the pyrazole ringReaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.
Scientific Research Applications
6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzhydrazide: A precursor in the synthesis of the target compound.
Pyrazole derivatives: Compounds with similar core structures but different substituents.
Phenol derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-(2-piperidin-1-ylethoxy)phenol |
InChI |
InChI=1S/C24H29N3O3/c1-17-22(30-15-14-27-12-4-3-5-13-27)11-10-20(24(17)28)23-21(16-25-26-23)18-6-8-19(29-2)9-7-18/h6-11,16,28H,3-5,12-15H2,1-2H3,(H,25,26) |
InChI Key |
RFFRQBYAHNAJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCCCC4 |
Origin of Product |
United States |
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